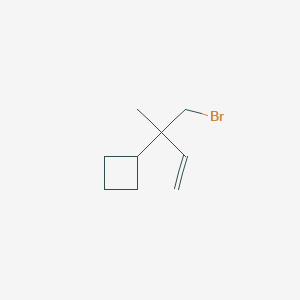

(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane

Description

Properties

Molecular Formula |

C9H15Br |

|---|---|

Molecular Weight |

203.12 g/mol |

IUPAC Name |

(1-bromo-2-methylbut-3-en-2-yl)cyclobutane |

InChI |

InChI=1S/C9H15Br/c1-3-9(2,7-10)8-5-4-6-8/h3,8H,1,4-7H2,2H3 |

InChI Key |

TZRIVMUUXYZKNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CBr)(C=C)C1CCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-methylbut-3-en-2-yl)cyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methylbut-3-en-2-ylcyclobutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Substitution: Formation of alcohols, ethers, or amines.

Elimination: Formation of alkenes.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of alkanes.

Scientific Research Applications

(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Material Science: Used in the synthesis of polymers and advanced materials.

Biological Studies: Investigated for its biological activity and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of (1-Bromo-2-methylbut-3-en-2-yl)cyclobutane in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. The bromo group can be displaced by nucleophiles, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural Analogues

1-Bromo-2-methylcyclobutane (C₅H₉Br)

- Structure : A simpler analog lacking the alkenyl moiety ().

- Reactivity : Bromine in 1-bromo-2-methylcyclobutane facilitates nucleophilic substitutions (e.g., SN2), whereas the alkene in the target compound may enable [2+2] cycloadditions or Michael additions ().

Phenyl-Substituted Cyclobutanes

- Structure : Cyclobutanes with aryl groups (e.g., phenyl, 4-chlorophenyl) ().

- Key Differences : Aryl substituents introduce π-π interactions and greater steric bulk compared to the alkenyl group.

- Bond Lengths: Phenyl-substituted cyclobutanes exhibit elongated C–C bonds (1.61–1.72 Å vs. 1.556 Å in unsubstituted cyclobutanes) due to electronic effects ().

Aminocyclobutane Esters

- Structure: Cyclobutanes with amino and ester functionalities ().

- Key Differences : Polar substituents enhance solubility and enable hydrogen bonding, unlike the hydrophobic bromo-alkenyl group.

- Applications: Aminocyclobutanes are used in drug candidates for conformational restriction (), whereas the target compound may serve as a synthetic intermediate.

Table 1: Structural and Physical Properties of Cyclobutane Derivatives

*Inferred from AM1 calculations ().

†Predicted based on alkene conjugation effects.

Photochemical Reactivity

- The terminal alkene in the target compound may undergo [2+2] cycloadditions under UV light, analogous to styrenic olefins (). However, enantioselective synthesis remains challenging without chiral catalysts .

- Comparison with Phenyl-Substituted Cyclobutanes : Aryl groups enhance absorption cross-section for photodimerization (), whereas the alkenyl group in the target compound may favor regioselective additions.

Substitution Reactions

- The bromine atom enables nucleophilic substitutions. Steric hindrance from the methyl group may slow SN2 kinetics compared to less hindered analogs (e.g., 1-bromocyclobutane).

Spectroscopic and Physical Properties

- Bond Length and Strain: Substitutents influence cyclobutane ring geometry.

- Dihedral Angles : Electron-rich substituents correlate with planar cyclobutane cores (). The alkene’s electron-withdrawing effect may counteract this, increasing puckering.

Biological Activity

The compound (1-Bromo-2-methylbut-3-en-2-yl)cyclobutane (C9H15Br) is an organic halide that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Molecular Structure

- Chemical Formula : C9H15Br

- Molecular Weight : 195.13 g/mol

- IUPAC Name : this compound

Structural Representation

The structure features a cyclobutane ring substituted with a bromoalkene chain, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom may facilitate halogen bonding, enhancing the compound's affinity for specific receptors or enzymes. Additionally, the alkene functionality can engage in electrophilic reactions with nucleophiles present in biological systems, potentially leading to modulation of biochemical pathways.

Anticancer Activity

Recent studies have suggested that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of cyclobutane have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. For example, studies on related compounds have demonstrated their ability to inhibit proteases and kinases, which are critical in various cellular functions and disease states.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of brominated cyclobutane derivatives. The results indicated that these compounds could significantly reduce the viability of breast cancer cells in vitro through apoptosis induction and cell cycle arrest at the G1 phase .

Study 2: Enzyme Interaction

Another investigation focused on the enzyme inhibitory properties of this compound. The study revealed that it effectively inhibited cathepsin B activity, a protease implicated in cancer metastasis . This inhibition was attributed to the compound's ability to form stable complexes with the enzyme's active site.

Summary of Biological Activities

Q & A

Q. What role does the cyclobutane motif play in improving the selectivity of kinase inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.